Hopantenic acid

Übersicht

Beschreibung

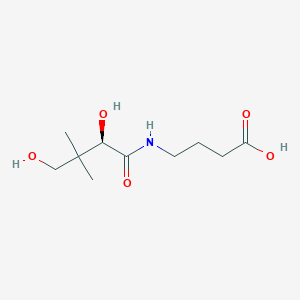

Hopantenic acid (C₉H₁₆NO₅), also known as N-pantoyl-GABA, is a synthetic derivative of pantothenic acid (vitamin B5) where β-alanine is replaced by γ-aminobutyric acid (GABA) . This structural modification confers unique neuroactive properties, including neurometabolic, neuroprotective, and anticonvulsant effects . Clinically, it is used as the calcium salt (calcium hopantenate) for treating neurological disorders such as epilepsy, attention deficit hyperactivity disorder (ADHD), and cognitive impairments in pediatric and adult populations .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Hopantensäure wird durch die Amidbildung zwischen D-Pantoat und Gamma-Aminobuttersäure (GABA) synthetisiert. Der Syntheseweg beinhaltet die Reaktion von D-Pantoat mit Gamma-Aminobuttersäure unter bestimmten Bedingungen, um Hopantensäure zu bilden .

Industrielle Produktionsverfahren

Die industrielle Produktion von Hopantensäure beinhaltet typischerweise die großtechnische Synthese unter Verwendung der gleichen Grundprinzipien wie die Laborsynthese, jedoch optimiert für Effizienz und Ausbeute. Der Prozess umfasst die Reinigung des Endprodukts, um pharmazeutische Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Hopantensäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Hopantensäure kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Sie kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Amidgruppe.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation und Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion. Substitutionsreaktionen beinhalten oft Nukleophile, die die Amidgruppe angreifen können .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann beispielsweise die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole ergeben kann .

Wissenschaftliche Forschungsanwendungen

Treatment of Anxiety and Depression

Study Findings:

- A study evaluated the efficacy of rac-hopantenic acid in patients with mixed anxiety-depressive disorder. The results indicated that the combination of hopantenic acid with standard antidepressant therapy led to significant improvements in anxiety and depressive symptoms. Patients reported fewer adverse effects, such as drowsiness and headaches, compared to those receiving only standard therapy .

Data Table: Efficacy in Anxiety-Depressive Disorders

| Parameter | Control Group | This compound Group |

|---|---|---|

| Total Adverse Events | Higher | Lower |

| Improvement in Symptoms | Moderate | Significant |

| Duration of Therapy (days) | 21 | 21 |

Attention Deficit Hyperactivity Disorder (ADHD)

Study Findings:

- In a multicenter, double-blind study involving children aged 6 to 12 years diagnosed with ADHD, this compound was found to significantly reduce the severity of functional disturbances across multiple domains such as family and school performance. The treatment response rate was notably higher in the this compound group compared to placebo .

Data Table: ADHD Treatment Outcomes

| Treatment Group | Response Rate (%) | Improvement in Family Domain | Improvement in School Domain |

|---|---|---|---|

| Placebo | 52.3 | Moderate | Low |

| This compound | 68.9 | Significant | Significant |

Cognitive Impairments

Study Findings:

- Research involving patients with arterial hypertension and cognitive impairments demonstrated that this compound administration led to a rapid reduction in cognitive dysfunctions. The study highlighted its bimodal activity as both a nootropic and tranquilizer .

Data Table: Cognitive Function Improvement

| Measurement Tool | Control Group Score | This compound Group Score |

|---|---|---|

| Cognitive Assessment | Higher | Lower |

| Anxiety Assessment | Higher | Lower |

Case Study 1: Efficacy in Depression

A clinical trial investigated this compound as an adjuvant therapy for depression alongside paroxetine. Results indicated that patients receiving this compound showed significant reductions in depression severity and improved cognitive functions over a 12-week period .

Case Study 2: Cognitive Disorders

In another study focusing on patients with arterial hypertension, this compound was administered alongside standard treatment protocols. The findings revealed significant improvements in both cognitive and anxiety disorders within the first week of treatment, suggesting its rapid action .

Wirkmechanismus

The mechanism of action of hopantenic acid involves its interaction with the gamma-aminobutyric acid B receptor-channel complex. It has neurometabolic, neuroprotective, and neurotrophic properties. This compound increases brain resistance to hypoxia and toxic substances and stimulates anabolic processes in neurons .

Vergleich Mit ähnlichen Verbindungen

Pharmacokinetics :

- Absorption : After oral administration, peak plasma concentration (Cₘₐₓ) of 2.32 μg/mL is achieved at 1.56 hours (tₘₐₓ) .

- Metabolism: Primarily excreted unchanged in urine (25.5% within 24 hours), with a minor metabolite, hopantenic acid β-glucoside (4.2% of urinary radioactivity) .

Structural Analogs

2.1.1 Pantothenic Acid (Vitamin B5)

| Parameter | This compound | Pantothenic Acid |

|---|---|---|

| Structure | N-pantoyl-GABA | β-alanine + pantoic acid |

| Mechanism | GABA receptor modulation, neuroprotection | Coenzyme A precursor, metabolic support |

| Clinical Use | Neurological disorders (ADHD, epilepsy) | Vitamin deficiency, metabolic syndromes |

| Pharmacokinetics | tₘₐₓ: 1.56 h; t₁/₂: 6.68 h | Rapid absorption, renal excretion |

Key Differences :

- This compound’s GABA moiety enables direct interaction with CNS GABA receptors, unlike pantothenic acid, which functions as a vitamin and coenzyme precursor .

- Clinical trials demonstrate this compound’s efficacy in reducing tic severity (p < 0.03) and improving cognitive function in epilepsy patients , whereas pantothenic acid lacks direct neurological therapeutic effects.

2.1.2 Homopantothenic Acid (Pantogam)

| Parameter | This compound | Homopantothenic Acid (Pantogam) |

|---|---|---|

| Structure | N-pantoyl-GABA | D-isomer of homopantothenic acid |

| Mechanism | GABAergic, neurotrophic | GABAergic, nootropic |

| Clinical Use | ADHD, epilepsy, cognitive deficits | Cognitive enhancement, anxiety disorders |

| Pharmacokinetics | tₘₐₓ: 1.56 h; t₁/₂: 6.68 h | Limited data; presumed similar |

Key Differences :

- Both compounds exhibit GABAergic activity, but this compound has broader anticonvulsant and neuroprotective applications .

- In pediatric studies, this compound significantly improved fatigue (p < 0.01) and aural-speech memory , while homopantothenic acid is primarily used for anxiety and mild cognitive deficits .

Functional Analogs

2.2.1 Atomoxetine (ADHD Treatment)

| Parameter | This compound | Atomoxetine |

|---|---|---|

| Mechanism | GABAergic modulation | Norepinephrine reuptake inhibition |

| Clinical Use | ADHD (augmentative therapy) | First-line ADHD monotherapy |

| Efficacy | Limited evidence; used in combination | Robust evidence for ADHD symptom reduction |

| Approval Status | Approved in Russia; not in EU/US | FDA-approved |

Key Findings :

- A Russian study reported this compound augmentation with atomoxetine reduced ADHD symptoms, but evidence remains preliminary .

- Atomoxetine has a well-established safety profile, whereas this compound’s long-term effects in children require further validation .

GABAergic Compounds (Phenibut)

| Parameter | This compound | Phenibut (β-phenyl-GABA) |

|---|---|---|

| Structure | N-pantoyl-GABA | β-phenyl-GABA |

| Mechanism | GABA₃ receptor modulation | GABA₃ agonist |

| Clinical Use | Neurological disorders | Anxiety, insomnia |

| Side Effects | Mild (e.g., drowsiness) | Risk of dependence, sedation |

Key Differences :

- Clinical trials highlight this compound’s safety in pediatric populations, whereas Phenibut is restricted due to dependency risks .

Research Findings and Clinical Implications

- Epilepsy : this compound reduced somatosensory cortex hyperactivity (p < 0.001) and improved cognitive function in rolandic epilepsy .

- ADHD: Combined use with atomoxetine showed preliminary efficacy, but this compound monotherapy lacks rigorous validation .

- Safety Profile: No severe adverse effects reported in long-term pediatric use, supporting its tolerability .

Biologische Aktivität

Hopantenic acid, also known as hopantenate (HoPan), is a pantothenate analogue that has garnered attention due to its multifaceted biological activities, particularly in neurobiology and metabolism. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound primarily functions as a modulator of coenzyme A (CoA) levels by interacting with pantothenate kinases (PanKs), which are crucial for CoA biosynthesis. Contrary to earlier beliefs that HoPan inhibits PanK, recent studies suggest that it requires PanK for metabolic activation. Once phosphorylated, HoPan inhibits phosphopantothenoylcysteine synthetase (PPCS), the next enzyme in the CoA biosynthetic pathway, creating a non-productive substrate complex . This complex mechanism highlights the need to interpret experimental results involving HoPan with caution.

Biological Effects

-

Neurotropic Effects :

- This compound has been shown to exhibit neuroprotective properties. It may enhance cognitive function and has been investigated for its potential in treating neurodegenerative diseases .

- In animal models, HoPan administration resulted in significant alterations in brain metabolism and neurotransmitter levels, suggesting a role in modulating synaptic activity .

-

Metabolic Impact :

- In studies involving animal models, HoPan treatment led to dramatic reductions in liver CoA levels, resulting in severe hypoglycemia and metabolic derangements characterized by increased acylcarnitines .

- The compound also influenced hepatic gene expression related to energy metabolism, indicating its potential role in metabolic disorders .

- Anti-inflammatory and Antitumor Properties :

Clinical Applications

- A study conducted on patients with drug-resistant epilepsy indicated that this compound could improve neurological outcomes when used as an adjunct therapy . The findings suggested a reduction in seizure frequency and improvement in overall quality of life.

Animal Studies

- In a controlled experiment with mice, administration of this compound at a dosage of 100 μg/g/day resulted in significant physiological changes, including altered glucose metabolism and increased levels of carnitine derivatives. Notably, mice treated with HoPan without pantothenate supplementation exhibited high mortality rates due to impaired CoA synthesis .

Table 1: Summary of Biological Activities of this compound

Table 2: Case Study Outcomes

Q & A

Basic Research Questions

Q. What are the established experimental models for evaluating the neuroprotective efficacy of hopantenic acid in preclinical studies?

- Methodological Approach: Use rodent models (e.g., induced hypoxia-ischemia or neurotoxin exposure) to assess this compound's impact on neuronal survival, synaptic plasticity, and biomarkers like BDNF or oxidative stress markers. Behavioral assays (e.g., Morris water maze) can quantify cognitive improvements. Ensure dosing aligns with pharmacokinetic profiles from prior studies (e.g., 50–200 mg/kg in rodents) .

- Key Considerations: Validate model relevance to human neuropsychiatric disorders (e.g., pediatric cognitive impairments) and include sham/vehicle controls to isolate treatment effects .

Q. How is this compound structurally characterized to confirm purity and identity in synthetic batches?

- Methodological Approach: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) with UV/vis or mass spectrometry detection. Compare spectral data to reference standards. For novel derivatives, elemental analysis and X-ray crystallography may be required .

- Key Considerations: Document batch-to-batch variability in purity (≥95% for research-grade) and disclose impurities (e.g., residual solvents) that may confound biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound across pediatric and adult populations?

- Methodological Approach: Conduct meta-analyses of existing studies to identify covariates (e.g., age, metabolic enzymes, formulation differences). Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption variations in gastric pH conditions, particularly for delayed-release formulations .

- Key Considerations: Address inter-study variability in bioanalytical methods (e.g., LC-MS/MS vs. ELISA) and validate assays for low plasma concentrations in pediatric cohorts .

Q. How can experimental design optimize the neurometabolic effects of this compound while minimizing off-target interactions in comorbid neurological disorders?

- Methodological Approach: Apply factorial design to test combinations with adjunct therapies (e.g., antioxidants or GABAergic agents). Measure outcomes via transcriptomic profiling (RNA-seq) and metabolomics (GC-MS/LC-MS) to map pathway-specific effects .

- Key Considerations: Use dose-response curves to identify synergistic or antagonistic interactions and validate findings in patient-derived cell models (e.g., iPSC neurons) .

Q. What frameworks are recommended for formulating research questions on this compound’s mechanism of action in interdisciplinary studies?

- Methodological Approach: Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

- Population : Pediatric patients with cognitive deficits.

- Intervention : Oral this compound (500 mg/day).

- Comparison : Placebo or active comparator (e.g., piracetam).

- Outcome : Improvement in Wechsler Intelligence Scale scores at 12 weeks.

Q. Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in this compound’s efficacy between in vitro and in vivo models?

- Methodological Approach: Perform systematic reviews to identify methodological gaps (e.g., cell culture conditions vs. in vivo bioavailability). Use sensitivity analysis to weigh confounding factors (e.g., blood-brain barrier permeability) .

- Key Considerations: Replicate key studies with standardized protocols (e.g., OECD guidelines) and publish negative results to reduce publication bias .

Q. What statistical methods are robust for analyzing dose-dependent neurobehavioral outcomes in this compound trials?

- Methodological Approach: Apply mixed-effects models to account for repeated measures and individual variability. Non-parametric tests (e.g., Mann-Whitney U) are suitable for skewed behavioral data. Report effect sizes (Cohen’s d) and confidence intervals to contextualize clinical significance .

- Key Considerations: Pre-register analysis plans to mitigate p-hacking and use Bonferroni corrections for multiple comparisons .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies involving vulnerable pediatric populations?

- Methodological Approach: Adhere to CONSORT guidelines for clinical trials, including detailed inclusion/exclusion criteria and blinding protocols. Share de-identified datasets and analytical code via repositories like Figshare or Zenodo .

- Key Considerations: Address ethical challenges in pediatric consent/assent processes and disclose conflicts of interest (e.g., industry funding) .

Eigenschaften

IUPAC Name |

4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBDHANTMHIRGW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048331 | |

| Record name | Hopantenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18679-90-8 | |

| Record name | Hopantenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18679-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hopantenic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018679908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hopantenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14044 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hopantenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOPANTENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H473MVB16U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.